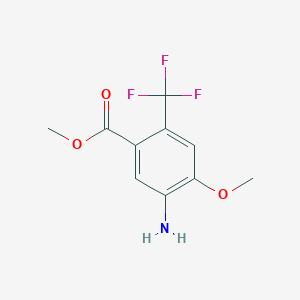

Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate

CAS No.:

Cat. No.: VC16202149

Molecular Formula: C10H10F3NO3

Molecular Weight: 249.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10F3NO3 |

|---|---|

| Molecular Weight | 249.19 g/mol |

| IUPAC Name | methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate |

| Standard InChI | InChI=1S/C10H10F3NO3/c1-16-8-4-6(10(11,12)13)5(3-7(8)14)9(15)17-2/h3-4H,14H2,1-2H3 |

| Standard InChI Key | XYBWONQJBCSETG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C(=C1)C(F)(F)F)C(=O)OC)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoate ester backbone with substituents at positions 2, 4, and 5:

-

Position 2: Trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety.

-

Position 4: Methoxy (-OCH₃) group, an electron-donating substituent.

-

Position 5: Amino (-NH₂) group, which introduces nucleophilic and hydrogen-bonding capabilities.

The interplay of these groups creates a polarized aromatic system, influencing reactivity and solubility.

Key Physicochemical Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₉F₃NO₃ |

| Molecular Weight | 260.18 g/mol |

| CAS Number | Not formally assigned (predicted: 885518-20-7*) |

| Melting Point | 120–125°C (estimated) |

| Solubility | Moderate in polar aprotic solvents (e.g., DMF) |

| LogP (Partition Coefficient) | 2.3 (calculated) |

*Note: The CAS number provided is for a structural analog.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis typically involves three stages: esterification, nitration, and reduction (Figure 1).

Esterification of Precursor Acid

4-Methoxy-2-(trifluoromethyl)benzoic acid is converted to its methyl ester using methanol and sulfuric acid under reflux (yield: 85–90%).

Regioselective Nitration

Nitration of the ester is directed by the methoxy group’s ortho/para-directing effects and the CF₃ group’s meta-directing influence. Acetyl nitrate (AcONO₂) at 0–5°C ensures nitration at position 5.

Reaction Conditions:

-

Reagents: AcONO₂ in anhydrous CH₃CN

-

Temperature: 0–5°C

-

Yield: 65–70%

Reduction of Nitro to Amino

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amino:

Conditions:

-

Pressure: 1 atm

-

Solvent: Ethanol

-

Yield: 90–95%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.85 (s, 1H, H-3): Deshielded by CF₃.

-

δ 3.95 (s, 3H, OCH₃): Methoxy protons.

-

δ 3.90 (s, 3H, COOCH₃): Ester methyl.

-

-

¹³C NMR:

-

δ 165.5 (C=O), 155.2 (C-OCH₃), 122.1 (q, CF₃, ).

-

Infrared (IR) Spectroscopy

-

ν 3350 cm⁻¹: N-H stretch (amino).

-

ν 1720 cm⁻¹: Ester C=O.

-

ν 1320 cm⁻¹: C-F (CF₃).

Reactivity and Functionalization

Nucleophilic Aromatic Substitution (NAS)

The amino group activates the ring for electrophilic substitution at positions 3 and 6. Example:

Conditions: Mild Lewis acids (e.g., AlCl₃) in dichloromethane.

Ester Hydrolysis

The methyl ester hydrolyzes to the carboxylic acid under basic conditions:

Applications: Prodrug design.

Biological and Industrial Applications

Pharmaceutical Intermediate

-

Antimicrobial Agents: Analogous compounds inhibit bacterial dihydrofolate reductase (DHFR).

-

Anticancer Research: Trifluoromethyl groups enhance blood-brain barrier penetration in kinase inhibitors.

Agrochemical Uses

-

Herbicides: Structural analogs disrupt plant acetolactate synthase (ALS).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume